7-bromo-2-(difluoromethyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-(difluoromethyl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine and difluoromethyl groups in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(difluoromethyl)-2H-indazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2-(difluoromethyl)-2H-indazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(difluoromethyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazoles .
Scientific Research Applications
7-bromo-2-(difluoromethyl)-2H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 7-bromo-2-(difluoromethyl)-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2-(trifluoromethyl)indole
- 7-bromo-2-(difluoromethyl)quinoline
- 7-bromo-2-(difluoromethyl)quinoxaline
Uniqueness
7-bromo-2-(difluoromethyl)-2H-indazole is unique due to the presence of both bromine and difluoromethyl groups on the indazole ring. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds. For example, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development .
Properties
CAS No. |
2680538-76-3 |
---|---|
Molecular Formula |
C8H5BrF2N2 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-1-2-5-4-13(8(10)11)12-7(5)6/h1-4,8H |
InChI Key |
GUUFZJQTOIYVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C(=C1)Br)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.